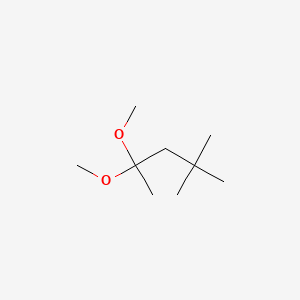
methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate, also known as 5-bromo-4-chloro-2-imidazole carboxylate, is a compound that is used in various scientific research applications. It is an organic compound that is composed of a bromine atom, a chlorine atom, and an imidazole ring, which is a five-membered ring with two nitrogen atoms. The compound has been studied for its potential applications in a variety of areas, including biochemical and physiological effects, as well as its use in laboratory experiments.
科学的研究の応用
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent for the synthesis of a variety of compounds, including heterocyclic compounds and polymers. It has also been used as a catalyst for the synthesis of polymers and other organic compounds. In addition, it has been studied for its potential use in the synthesis of pharmaceuticals and other drug compounds.
作用機序
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate acts as a catalyst in the synthesis of various compounds. It is believed to act by forming a reactive intermediate, which then undergoes a series of reactions to form the desired product. The exact mechanism of action is not yet fully understood, but it is believed that the compound acts as a Lewis acid, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as being able to inhibit the growth of certain bacteria. It has also been found to have antioxidant properties, which may be beneficial in the treatment of various diseases. However, it is important to note that the compound has not been tested in humans, and its effects on humans are not yet known.
実験室実験の利点と制限
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable and does not easily decompose. It is also relatively non-toxic and does not pose a significant health risk when handled in a laboratory setting. However, it is important to note that the compound is corrosive and can cause skin irritation if it comes into contact with the skin. In addition, it is volatile and can easily evaporate, making it difficult to work with in certain experiments.
将来の方向性
The potential applications of methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate are vast, and there are many potential future directions for research. One area of research is the development of new synthetic pathways for the synthesis of the compound. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential use in the synthesis of pharmaceuticals and other drug compounds. Finally, further research could be conducted on its use as a catalyst in the synthesis of polymers and other organic compounds.
合成法
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate can be synthesized by a two-step process. First, the compound is synthesized from 3-bromophenol and 4-chloro-1H-imidazole-2-carboxylic acid. This reaction is conducted in an aqueous solution of sodium hydroxide and acetic acid, in which the 3-bromophenol is converted to the corresponding bromoacetate ester. The bromoacetate ester is then reacted with the 4-chloro-1H-imidazole-2-carboxylic acid in aqueous acetic acid to form the desired product.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate involves the reaction of 3-bromobenzaldehyde with ethyl cyanoacetate to form ethyl 3-(3-bromophenyl)acrylate. This intermediate is then reacted with chloroacetic acid and ammonium acetate to form methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate.", "Starting Materials": [ "3-bromobenzaldehyde", "ethyl cyanoacetate", "chloroacetic acid", "ammonium acetate" ], "Reaction": [ "Step 1: React 3-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base catalyst to form ethyl 3-(3-bromophenyl)acrylate.", "Step 2: React ethyl 3-(3-bromophenyl)acrylate with chloroacetic acid and ammonium acetate in the presence of a base catalyst to form methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate." ] } | |
CAS番号 |
2551119-81-2 |
分子式 |
C11H8BrClN2O2 |
分子量 |
315.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




